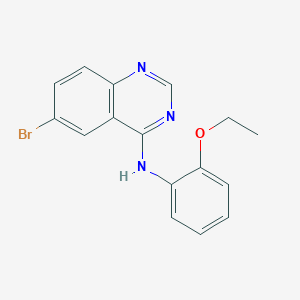![molecular formula C18H29N5O B5601070 2-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-methylazepane](/img/structure/B5601070.png)
2-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-methylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate chemical processes. For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized through nucleophilic substitution reactions, showcasing the complexity of synthesizing such compounds (Mallesha et al., 2012).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding compound behavior. The crystal and molecular structures of related compounds were resolved, revealing detailed geometrical parameters and conformational characteristics. Such studies offer insights into the spatial arrangement and electronic configuration, influencing the compound's reactivity and interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving the compound demonstrate its reactivity under various conditions. The Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene showcased novel carbonylation at a C−H bond in the piperazine ring, emphasizing the compound's potential for complex chemical transformations (Ishii et al., 1997).
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
A study by Mallesha et al. (2012) focused on the synthesis of derivatives similar to the chemical structure of interest and evaluated their antiproliferative activity against human cancer cell lines. Compounds demonstrated promising activity, suggesting potential applications in cancer therapy research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Material Science and Polymer Synthesis
Research by Hattori and Kinoshita (1979) explored the synthesis of polyamides containing theophylline and thymine, indicating the chemical compound’s utility in creating novel polymers with potential applications in material science and engineering (Hattori & Kinoshita, 1979).
Unusual Polyimides
A study conducted by White, Scaia, and Snider (1984) described the synthesis of unusual high-molecular-weight polyimides using diaminoalkanes, showing the compound's applicability in developing new materials with unique properties (White, Scaia, & Snider, 1984).
N-Acyliminium Ion Chemistry
Research by Veerman et al. (2003) utilized N-acyliminium ion chemistry for synthesizing bridged piperazine-3-ones, demonstrating innovative approaches to creating structurally complex N-heterocycles (Veerman, Bon, Hue, Gironés, Rutjes, van Maarseveen, & Hiemstra, 2003).
CO2 Capture Research
A study by Freeman, Davis, and Rochelle (2010) highlighted the degradation resistance of aqueous piperazine solutions in carbon dioxide capture processes, indicating the compound’s relevance in environmental and sustainability research (Freeman, Davis, & Rochelle, 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-(1-methylazepan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-14-13-15(2)20-18(19-14)23-11-9-22(10-12-23)17(24)16-7-5-4-6-8-21(16)3/h13,16H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNNPPKREOLTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3CCCCCN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601001.png)
![2-(methylthio)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5601011.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5601017.png)

![N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601043.png)
![4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5601050.png)
![N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5601054.png)
![2-thiophenecarbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5601063.png)
![5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5601075.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5601086.png)
![3-methyl-1-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5601090.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5601094.png)